1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that has attracted attention in the scientific community due to its potential biological and chemical applications1. Its molecular formula is C14H16N4O4 and it has a molecular weight of 304.3061.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, synthetic compounds are typically created in a laboratory setting using various chemical reactions. The exact process can vary widely depending on the structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. For 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, the molecular formula is C14H16N4O41. This indicates that the molecule is composed of 14 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms1. Unfortunately, I couldn’t find more detailed information about the specific arrangement of these atoms within the molecule.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione. However, like all chemical compounds, it would be expected to undergo reactions based on its molecular structure and the conditions it is exposed to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione.Scientific Research Applications
Synthesis and Biological Evaluation
1,6,7-Trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione and its derivatives are primarily synthesized for their potential biological activities. Studies have shown their relevance in the synthesis of compounds with potential as antidepressant agents, demonstrated by their serotonin receptor affinity and phosphodiesterase inhibitor activity. For instance, certain derivatives have exhibited antidepressant potential in preliminary pharmacological studies (Zagórska et al., 2016).
Anticancer, Anti-HIV, and Antimicrobial Properties
The structural framework of these compounds allows for significant versatility in medical research, particularly in exploring their potential as anticancer, anti-HIV, and antimicrobial agents. Several derivatives have demonstrated considerable activity against various cancer cell lines, moderate activity against HIV-1, and notable antimicrobial properties (Ashour et al., 2012). This versatility showcases the compound's potential in developing new pharmacological treatments.
Structural Studies and Chemical Synthesis
In-depth structural studies and chemical synthesis approaches are pivotal in understanding the compound's properties and potential applications. Various methods have been developed for the synthesis of derivatives of this compound, aiming to explore its full potential in different biological activities. These methods offer insights into the compound's structural and functional attributes, paving the way for its application in targeted therapies (Klen & Khaliullin, 2010).
Safety And Hazards
Future Directions
Given the potential biological and chemical applications of 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione1, future research may focus on further exploring these applications, improving the synthesis process, and investigating the compound’s mechanism of action.
properties
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-6(8(3)19)18-12(20)10-11(16(5)14(18)21)15-13-17(10)7(2)9(4)22-13/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPLCHPXQIGXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)C(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615114 |
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